molecular formula C18H23NO5S B12115160 N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Cat. No.: B12115160
M. Wt: 365.4 g/mol
InChI Key: IIKJBCGNWZMXPZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[221]hept-1-yl)methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide typically involves multiple steps:

  • Formation of the Bicyclic Core: : The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, 7,7-dimethylbicyclo[2.2.1]hept-2-ene can be prepared from cyclopentadiene and isoprene under thermal conditions.

  • Introduction of the Methanesulfonamide Group: : The methanesulfonamide group can be introduced via a sulfonylation reaction. This involves reacting the bicyclic ketone with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the Benzodioxole Moiety: : The final step involves the coupling of the benzodioxole moiety to the sulfonamide. This can be achieved through a nucleophilic substitution reaction where the benzodioxole derivative is reacted with the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonylation and coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the ketone group in the bicyclic structure, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

Due to its structural features, the compound may act as a lead compound in the development of new therapeutic agents. Its sulfonamide group is particularly interesting as many sulfonamide-containing drugs are known for their antibacterial properties.

Industry

In material science, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the bicyclic structure may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-(2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide: Similar structure but lacks the dimethyl groups, potentially altering its reactivity and biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)ethanesulfonamide: Similar but with an ethanesulfonamide group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the dimethyl groups in the bicyclic structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide distinguishes it from similar compounds. These groups can influence the compound’s steric properties, potentially enhancing its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C18H23NO5S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide

InChI

InChI=1S/C18H23NO5S/c1-17(2)13-5-6-18(17,16(20)8-13)10-25(21,22)19-9-12-3-4-14-15(7-12)24-11-23-14/h3-4,7,13,19H,5-6,8-11H2,1-2H3

InChI Key

IIKJBCGNWZMXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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